molecular formula C19H20N2O2 B11143764 5-methoxy-1-methyl-N-phenethyl-1H-indole-3-carboxamide

5-methoxy-1-methyl-N-phenethyl-1H-indole-3-carboxamide

Cat. No.: B11143764
M. Wt: 308.4 g/mol
InChI Key: GRNGUNMKXHFLMN-UHFFFAOYSA-N
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Description

5-methoxy-1-methyl-N-phenethyl-1H-indole-3-carboxamide is a synthetic indole derivative Indole derivatives are significant in the field of medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-1-methyl-N-phenethyl-1H-indole-3-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with 5-methoxyindole.

    Alkylation: The indole is alkylated using methyl iodide to introduce the 1-methyl group.

    Amidation: The resulting 5-methoxy-1-methylindole is then reacted with phenethylamine and a carboxylating agent to form the carboxamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-1-methyl-N-phenethyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The phenethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve the use of halogenating agents like bromine or chlorine.

Major Products Formed

    Oxidation: 5-hydroxy-1-methyl-N-phenethyl-1H-indole-3-carboxamide.

    Reduction: 5-methoxy-1-methyl-N-phenethyl-1H-indole-3-amine.

    Substitution: Various substituted indole derivatives depending on the substituent introduced.

Scientific Research Applications

5-methoxy-1-methyl-N-phenethyl-1H-indole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-methoxy-1-methyl-N-phenethyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to certain receptors or enzymes, altering their activity.

    Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    5-methoxy-1H-indole: A simpler indole derivative with similar structural features.

    1-methyl-N-phenethyl-1H-indole-3-carboxamide: Lacks the methoxy group but shares the core indole structure.

    5-methoxy-N,N-diisopropyltryptamine: Another indole derivative with different substituents.

Uniqueness

5-methoxy-1-methyl-N-phenethyl-1H-indole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

5-methoxy-1-methyl-N-(2-phenylethyl)indole-3-carboxamide

InChI

InChI=1S/C19H20N2O2/c1-21-13-17(16-12-15(23-2)8-9-18(16)21)19(22)20-11-10-14-6-4-3-5-7-14/h3-9,12-13H,10-11H2,1-2H3,(H,20,22)

InChI Key

GRNGUNMKXHFLMN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)OC)C(=O)NCCC3=CC=CC=C3

Origin of Product

United States

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